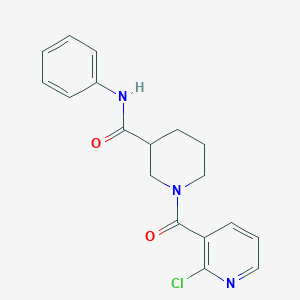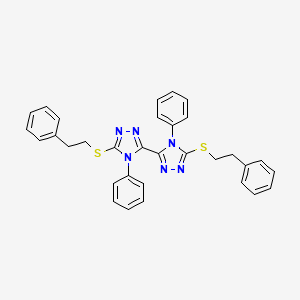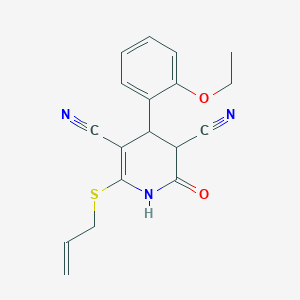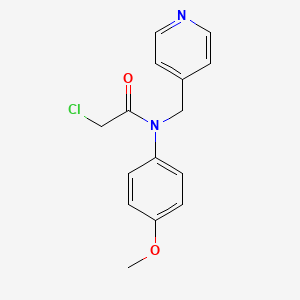
2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide, also known as CMAP, is a chemical compound with potential therapeutic applications. This compound has been the subject of scientific research due to its unique properties and potential benefits.
作用机制
The exact mechanism of action of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide is not fully understood. However, it is believed to work by inhibiting various signaling pathways involved in cancer cell growth, neurodegeneration, and inflammation. 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell growth and proliferation. It has also been shown to inhibit the JAK/STAT pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to:
1. Inhibit cancer cell growth and induce apoptosis.
2. Reduce oxidative stress and inflammation in the brain.
3. Inhibit the production of pro-inflammatory cytokines.
4. Reduce tumor growth in animal models.
实验室实验的优点和局限性
One advantage of using 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide in lab experiments is its potential therapeutic applications in cancer treatment, neuroprotection, and anti-inflammatory therapy. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the scientific research of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide. Some of these include:
1. Further studies to understand the exact mechanism of action of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide.
2. Optimization of the synthesis method to improve the yield and purity of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide.
3. Development of more efficient drug delivery systems for 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide.
4. Clinical trials to evaluate the safety and efficacy of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide in humans.
5. Investigation of the potential of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases.
In conclusion, 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound with potential therapeutic applications. It has been studied for its potential benefits in cancer treatment, neuroprotection, and anti-inflammatory therapy. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成方法
The synthesis of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide involves the reaction of 4-methoxybenzylamine with pyridine-4-carboxaldehyde in the presence of acetic acid to form 4-(pyridin-4-ylmethyl)aniline. This intermediate product is then reacted with 2-chloroacetyl chloride to form 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide.
科学研究应用
2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. Some of the potential applications include:
1. Cancer Treatment: 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in animal models.
2. Neuroprotection: 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to reduce oxidative stress and inflammation in the brain.
3. Anti-inflammatory: 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been found to have anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.
属性
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-4-2-13(3-5-14)18(15(19)10-16)11-12-6-8-17-9-7-12/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCOFEOGSLFFMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=NC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416890 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

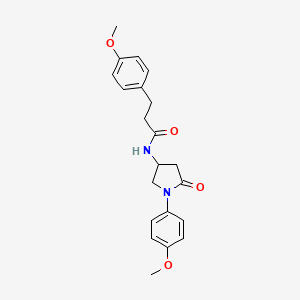
![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2833465.png)
![4-(4,6-Dichlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2833466.png)

![N-[2-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2833468.png)
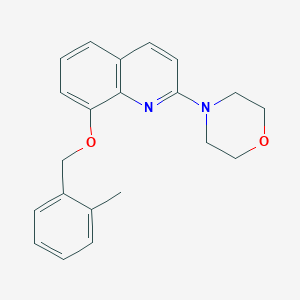

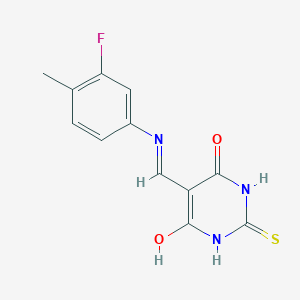
![3'-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2833475.png)
![2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile](/img/structure/B2833477.png)
